molecular formula C8H6O6 B1584620 2,3-Dihydroxyterephthalic acid CAS No. 19829-72-2

2,3-Dihydroxyterephthalic acid

Cat. No. B1584620
CAS RN: 19829-72-2
M. Wt: 198.13 g/mol
InChI Key: OHLSHRJUBRUKAN-UHFFFAOYSA-N
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Description

2,3-Dihydroxyterephthalic acid is an organic compound with the molecular formula C8H6O6 . It has an average mass of 198.130 Da and a monoisotopic mass of 198.016434 Da . It is also known by other names such as 2,3-dihydroxy-1,4-benzenedicarboxylic acid .


Molecular Structure Analysis

The molecular structure of 2,3-Dihydroxyterephthalic acid consists of 8 carbon atoms, 6 hydrogen atoms, and 6 oxygen atoms . The exact structure can be found in various chemical databases .


Physical And Chemical Properties Analysis

2,3-Dihydroxyterephthalic acid has a density of 1.779g/cm3 . Its boiling point is 456.5ºC at 760 mmHg . The compound is solid in its physical form .

Scientific Research Applications

Waste Water Treatment Technologies

2,3-Dihydroxyterephthalic acid (DHTA) is explored within the context of purifying terephthalic acid (PTA) wastewater. Studies demonstrate that advanced oxidation processes are highly effective for treating major pollutants in PTA wastewater, including terephthalic acid. These processes play a crucial role in reducing chemical oxygen demand (COD) and mitigating harmful environmental impacts (Garg & Prasad, 2017).

Chemical Recycling of Polymers

Research into the chemical recycling of poly(ethylene terephthalate) (PET) has identified DHTA as a significant monomer recovered through hydrolysis processes. This recovery is essential for repolymerizing PET and underscores the potential of DHTA in the circular economy of plastics. The approach highlights alkaline and acidic hydrolysis methods, contributing to the sustainable management of PET waste and the production of valuable secondary materials (Karayannidis & Achilias, 2007).

Pharmacological Activities

Although not directly related to DHTA, research on gallic acid, a compound structurally similar to DHTA, sheds light on the broader category of hydroxy acids' potential in medical applications. Gallic acid is noted for its powerful anti-inflammatory properties, suggesting that DHTA and related compounds could also have significant therapeutic applications. This area of research underscores the importance of exploring DHTA in pharmacological contexts, particularly its potential anti-inflammatory mechanisms and applications in treating inflammation-related diseases (Bai et al., 2020).

Environmental and Health Safety

The analysis of 2,4-dichlorophenoxyacetic acid (2,4-D) herbicide toxicity provides insights into environmental and health safety assessments relevant to chemical compounds like DHTA. Such studies emphasize the importance of evaluating the toxicological profiles of chemical substances, including DHTA, to ensure their safe use and minimize environmental impact. This research direction is vital for developing safe and sustainable chemical applications in agriculture and beyond (Zuanazzi et al., 2020).

Cosmetics and Dermatology

Hydroxy acids, including DHTA, have applications in cosmetic and therapeutic formulations, particularly for skin care. These compounds are used for their beneficial effects on the skin, such as exfoliation, moisturization, and treatment of various skin conditions. The research highlights the cosmetic and clinical effects of hydroxy acids and their mechanisms of action, suggesting potential uses of DHTA in dermatological applications (Kornhauser et al., 2010).

Safety And Hazards

2,3-Dihydroxyterephthalic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2,3-dihydroxyterephthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O6/c9-5-3(7(11)12)1-2-4(6(5)10)8(13)14/h1-2,9-10H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHLSHRJUBRUKAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50173556
Record name 2,3-Dihydroxyterephthalic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydroxyterephthalic acid

CAS RN

19829-72-2
Record name 2,3-Dihydroxy-1,4-benzenedicarboxylic acid
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Record name 2,3-Dihydroxyterephthalic acid
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Record name 19829-72-2
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Record name 2,3-Dihydroxyterephthalic acid
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Record name 2,3-dihydroxyterephthalic acid
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Record name 2,3-Dihydroxyterephthalic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
90
Citations
T Kurisaki, M Etou, Y Okaue, H Wakita, T Yokoyama - Polyhedron, 2014 - Elsevier
The interaction between the aluminum ion (Al 3+ ) and Inogashira fulvic acid (IFA) at pH 3 was investigated using the calibration curve method for 27 Al NMR spectra. The average …
Number of citations: 6 www.sciencedirect.com
J Cason, GO Dyke Jr - Journal of the American Chemical Society, 1950 - ACS Publications
By heating the salt I under carbon dioxide pres-sure at 120-140, there was obtained mono-rearrangement to II, which on acidification gave 2, 3-dihydroxybenzoic acid. Di-…
Number of citations: 34 pubs.acs.org
BC Chen, MS Bednarz, JE Sundeen… - Organic preparations …, 1999 - Taylor & Francis
2, 3-Dihydroxyterephthalic acid (3) and derivatives such as dimethyl 2, 3-dihydroxyterephthalate (4) are important synthetic intermediates.'They are key building blocks in the synthesis …
Number of citations: 8 www.tandfonline.com
T Kiss, G Micera, D Sanna, H Kozlowski - Journal of the Chemical …, 1994 - pubs.rsc.org
The complexes formed by 2,3-dihydroxyterephthalic and 2,3,4-trihydroxybenzoic acids with copper(II) and oxovanadium(IV) in aqueous solution were studied by spectroscopic and …
Number of citations: 9 pubs.rsc.org
S Li, S Yang, G Liang, M Yan, C Wei, Y Lu - RSC advances, 2023 - pubs.rsc.org
Photocatalytic performance can be effectively improved by modifying the functional groups on the organic ligands of metal organic frameworks (MOFs). Herein, the hydroxyl-modified …
Number of citations: 2 pubs.rsc.org
CH Weizmann, L Haskelberg - The Journal of Organic Chemistry, 1944 - ACS Publications
122 CH. WEIZMANN AND L. HASKELBERG smoothly, as the carboxyl group exerts a marked activating influence on neighboring bromine atoms [Rule and co-workers (16)]. The …
Number of citations: 3 pubs.acs.org
M Hatjimanoli, J Favre-Bonvin, M Kaouadji… - Journal of natural …, 1988 - ACS Publications
Centaurium erythraea Rafn.(Gen-tianaceae) has been the subject of previ-ous phytochemical analysis identifying terpenoids (iridoids and secoiridoids)(1, 2), polyphenols as flavonols (3…
Number of citations: 32 pubs.acs.org
CX Wang, N Si, L Wen, HY Zan, XX Wang… - Inorganic Chemistry …, 2023 - Elsevier
A novel sulfonylcalix[4]arene-based metal-organic cage (MOC), [{Co 4 (µ 4 -H 2 O)(TBSC)} 6 L 12 ] (Co-1), was synthesized by self-assembly of the ligand 2,3-dihydroxyterephthalic …
Number of citations: 0 www.sciencedirect.com
L Bernard, A Jouhara, E Quarez, Y Levieux-Souid… - Inorganics, 2022 - mdpi.com
Organic electrode materials offer obvious opportunities to promote cost-effective and environmentally friendly rechargeable batteries. Over the last decade, tremendous progress has …
Number of citations: 1 www.mdpi.com
SM Vornholt - 2021 - research-repository.st-andrews.ac …
The research presented in this thesis aimed to develop new metal-organic framework (MOF) materials and MOF composites for biomedical applications. New synthesis methods of CPO-…

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